

Solubility profile of 1,3-dihydroisobenzofuran-5-amine in common lab solvents.

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Compound of Interest

Compound Name: 1,3-Dihydroisobenzofuran-5-amine

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Solubility Profile of 1,3-Dihydroisobenzofuran-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of **1,3-dihydroisobenzofuran-5-amine**. While specific quantitative solubility data in common laboratory solvents is not readily available in public literature, this document outlines the predicted solubility characteristics based on the molecule's structure and provides detailed experimental protocols for determining its solubility. This guide is intended to assist researchers in handling this compound and in designing and executing solubility studies critical for various stages of drug discovery and development.

Introduction

1,3-Dihydroisobenzofuran-5-amine, a heterocyclic building block, is a compound of interest in medicinal chemistry and materials science.[1][2] Its structural motif is found in a range of pharmacologically active compounds.[1] A thorough understanding of its solubility is paramount for its application in synthesis, formulation, and biological screening. Solubility influences bioavailability, dosage form design, and the overall success of a drug candidate.[3][4] This guide provides a framework for assessing the solubility of **1,3-dihydroisobenzofuran-5-amine**.

Physicochemical Properties

A summary of the known physicochemical properties of **1,3-dihydroisobenzofuran-5-amine** is presented in Table 1. These properties provide initial clues to its potential solubility behavior. The presence of an amine group suggests that the solubility will be pH-dependent.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO	[5][6][7]
Molecular Weight	135.16 g/mol	[8]
Melting Point	104-105 °C	[6][7]
Boiling Point (Predicted)	295.9 ± 40.0 °C	[6][7]
pKa (Predicted)	4.79 ± 0.20	[6]
Physical Form	Solid	[5]

Predicted Solubility Profile

Based on the structure of **1,3-dihydroisobenzofuran-5-amine**, which contains both a polar amine group and a largely non-polar bicyclic ether core, a mixed solubility profile is anticipated.

- Aqueous Solubility:** The amine group can be protonated at acidic pH, forming a more water-soluble salt. Therefore, the aqueous solubility is expected to be significantly higher in acidic solutions (e.g., pH 1-5) compared to neutral or basic conditions. At physiological pH 7.4, the solubility might be limited.
- Organic Solvent Solubility:** The presence of the aromatic and ether functionalities suggests good solubility in a range of organic solvents. It is predicted to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols such as methanol and ethanol. Solubility in less polar solvents like dichloromethane and ethyl acetate is also expected. It is likely to have low solubility in non-polar hydrocarbon solvents like hexane and toluene.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The two primary types of solubility testing are kinetic and thermodynamic.[3]

This method determines the equilibrium solubility of a compound and is considered the gold standard.[9]

Protocol:

- Preparation: Add an excess amount of solid **1,3-dihydroisobenzofuran-5-amine** to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO) in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker water bath is commonly used.
- Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]
- Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
- Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent (typically DMSO), precipitates when added to an aqueous buffer.[3] This is a higher throughput method often used in early drug discovery.

Protocol:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **1,3-dihydroisobenzofuran-5-amine** in 100% DMSO (e.g., 10 mM).

- **Serial Dilution:** Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
- **Addition to Aqueous Buffer:** Transfer a small, fixed volume of each DMSO solution to a corresponding well in another 96-well plate containing the aqueous buffer of interest (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically 1-5%) to minimize its co-solvent effect.
- **Precipitation Detection:** Incubate the plate for a set period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.^[4]
- **Data Analysis:** The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

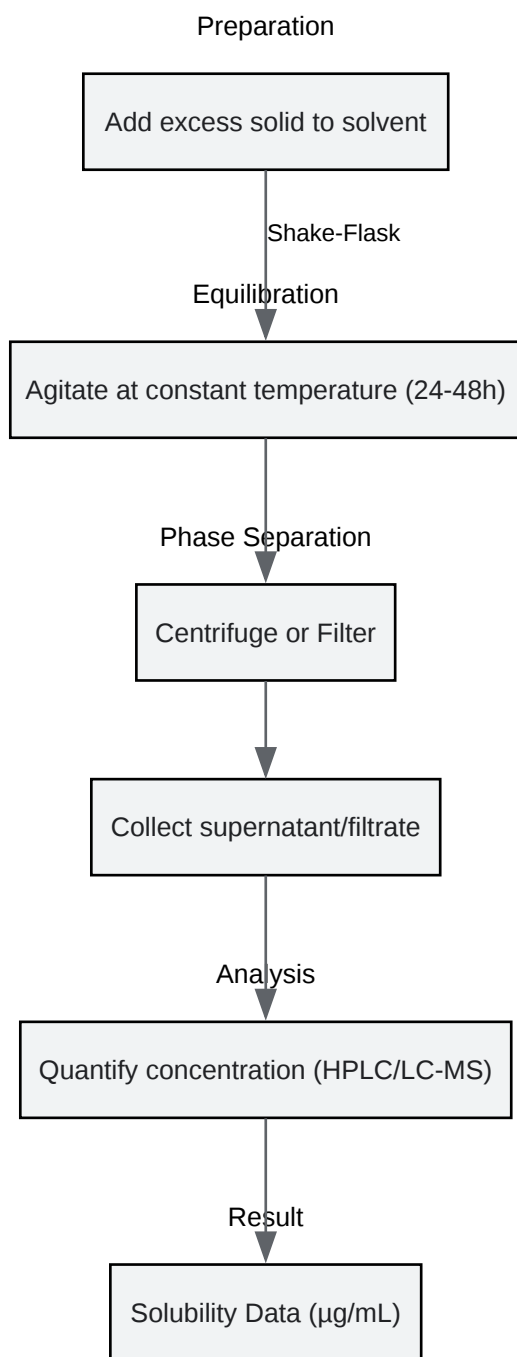
Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of **1,3-Dihydroisobenzofuran-5-amine**

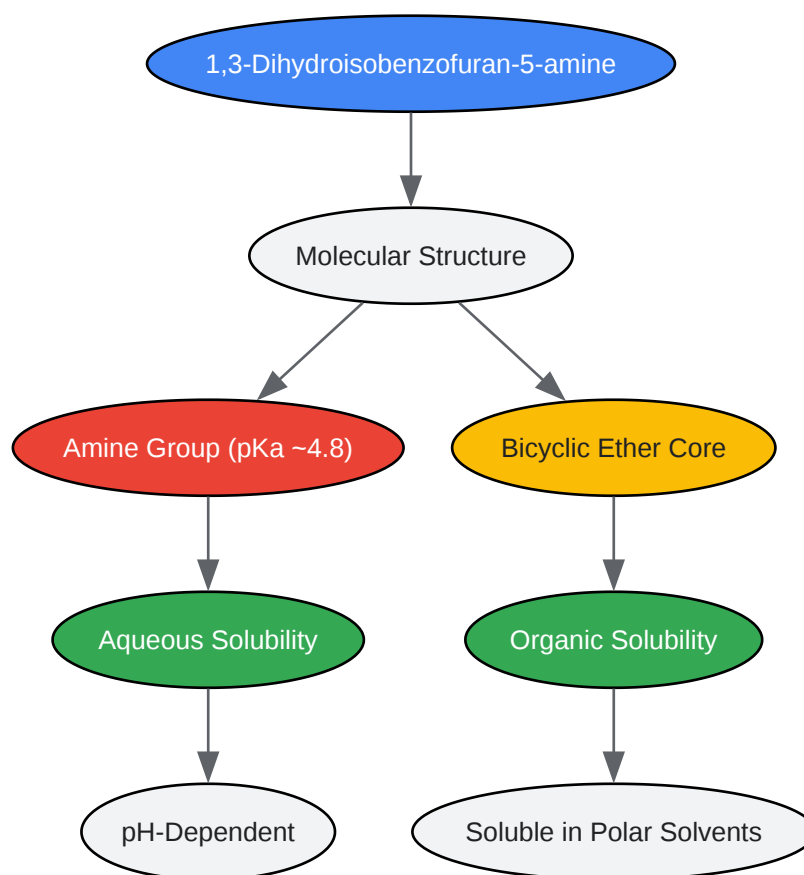
Solvent	Temperature (°C)	Method	Solubility (µg/mL)
Water	25	Thermodynamic	To be determined
PBS (pH 7.4)	37	Thermodynamic	To be determined
0.1 M HCl	25	Thermodynamic	To be determined
Methanol	25	Thermodynamic	To be determined
Ethanol	25	Thermodynamic	To be determined
DMSO	25	Thermodynamic	To be determined
PBS (pH 7.4, 2% DMSO)	37	Kinetic	To be determined

Visualizations



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Caption: Workflow for Thermodynamic Solubility Determination.



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Caption: Factors Influencing Solubility Profile.

Conclusion

While quantitative solubility data for **1,3-dihydroisobenzofuran-5-amine** is not extensively documented, its molecular structure provides a strong basis for predicting its solubility behavior. The presence of an amine group suggests pH-dependent aqueous solubility, while the aromatic core indicates solubility in various organic solvents. For definitive data, the experimental protocols outlined in this guide, particularly the shake-flask method for thermodynamic solubility, are recommended. This information is crucial for the effective utilization of this compound in research and development.

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References

- 1. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehyde [\[14\]. Application to the synthesis of escitalopram \[html.rhhz.net\]](#)
- 2. [researchgate.net \[researchgate.net\]](#)
- 3. [labtesting.wuxiapptec.com \[labtesting.wuxiapptec.com\]](#)
- 4. [rheolution.com \[rheolution.com\]](#)
- 5. 1,3-Dihydroisobenzofuran-5-amine | 61964-08-7 [\[sigmaaldrich.com\]](#)
- 6. [chembk.com \[chembk.com\]](#)
- 7. 1,3-Dihydroisobenzofuran-5-ylamine CAS#: 61964-08-7 [\[chemicalbook.com\]](#)
- 8. 1,3-Dihydro-2-benzofuran-5-amine | C₈H₉NO | CID 12445339 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 9. [researchgate.net \[researchgate.net\]](#)
- 10. [americanpharmaceuticalreview.com \[americanpharmaceuticalreview.com\]](#)
- 11. [2024.sci-hub.se \[2024.sci-hub.se\]](#)
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